3-(Methylamino)benzoic acid hydrochloride
Overview
Description
3-(Methylamino)benzoic acid hydrochloride is a compound with a molecular weight of 187.63 . It is used as a pharmaceutical intermediate . It has a vast range of potential applications in various research fields and industries.
Molecular Structure Analysis
The molecular formula of this compound is C8H10ClNO2 . The InChI code is 1S/C8H9NO2.ClH/c1-9-7-4-2-3-6(5-7)8(10)11;/h2-5,9H,1H3,(H,10,11);1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 187.63 . The physical form is solid . The storage temperature is room temperature, and it should be sealed in dry conditions .Scientific Research Applications
Enhanced Learning and Retention : A study by Hansl and Mead (1978) investigated the effects of PRL-8-53, a derivative of 3-(Methylamino)benzoic acid hydrochloride, on learning and retention of verbal information in humans. The results showed statistically significant improvements in retention of verbal information, indicating potential applications in cognitive enhancement and memory research (Hansl & Mead, 1978).
Chemical Synthesis and Molecular Structures : Azumaya et al. (1996, 2003) explored the formation of aromatic cyclic N-methylamides and the structural characteristics of a cyclic hexamer of 4-(Methylamino)benzoic acid. These studies provide insights into the chemical properties and potential applications of this compound in synthetic chemistry and materials science (Azumaya et al., 1996), (Azumaya et al., 2003).
Radiochemical Synthesis : Standridge and Swigor (1991) reported on the synthesis of a compound involving this compound, highlighting its relevance in the field of radiochemistry and pharmaceuticals (Standridge & Swigor, 1991).
Synthesis Methods and Conditions : Research by Zhe (2015) investigated the synthesis method for 3-methylamino-1-benzyl alcohol, providing insight into optimal reaction conditions and yields. This research is valuable for understanding the synthesis processes related to derivatives of this compound (Zhe, 2015).
Medical Imaging Agent Synthesis : He Yong-jun (2009) explored the synthesis of Iothalamic acid, an ionic X-ray contrast agent, from a derivative of this compound. This highlights its potential application in the development of medical imaging agents (He Yong-jun, 2009).
Antibacterial Activity and Drug Synthesis : Satpute et al. (2018) synthesized and tested a novel hybrid derivative of 3-hydroxy benzoic acid for antibacterial activity. This research underscores the potential pharmaceutical applications of compounds related to this compound (Satpute, Gangan, & Shastri, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Properties
IUPAC Name |
3-(methylamino)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-9-7-4-2-3-6(5-7)8(10)11;/h2-5,9H,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXSCWSMUFDUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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